9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide
Description
Properties
Molecular Formula |
C37H25OP |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
4-diphenylphosphoryl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C37H25OP/c38-39(26-14-3-1-4-15-26,27-16-5-2-6-17-27)35-25-13-24-34-36(35)30-20-9-12-23-33(30)37(34)31-21-10-7-18-28(31)29-19-8-11-22-32(29)37/h1-25H |
InChI Key |
RVLMXDFBFTZCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
Preparation Methods
Fluorenone-Based Cyclization
A widely adopted method involves the condensation of fluorenone derivatives with biphenyl precursors. For example, Jang et al. demonstrated that reacting 2-fluorobiphenyl with magnesium under inert conditions generates a Grignard reagent, which subsequently undergoes lithiation and coupling with fluorenone. Acid-catalyzed cyclization in acetic acid yields the spirobi[fluorene] core with >76% efficiency. This approach benefits from cost-effective starting materials and mild reaction conditions.
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysts to streamline spirobi[fluorene] formation. A 2022 patent (CN114349587B) outlines a protocol where benzhydryl-methylamine reacts with aryl halides in the presence of Pd(PPh₃)₄, achieving ring closure at 130–170°C. The method emphasizes regioselectivity, critical for ensuring the 9,9'-spiro configuration.
Functionalization with Diphenylphosphine Oxide
Introducing the diphenylphosphine oxide group at the 4-position of spirobi[fluorene] demands careful optimization to avoid side reactions.
Suzuki Coupling for Phosphine Oxide Attachment
Jang et al. compared substitution at the 2- and 4-positions of spirobi[fluorene], finding that Suzuki coupling between sodium 4-n-hexylthienyl-2-boronate and brominated spirobi[fluorene] precursors (e.g., 4-bromo-9,9'-spirobi[fluorene]) achieves >90% regioselectivity for the 4-position. Key parameters include:
Negishi Coupling for Unsubstituted Derivatives
For unfunctionalized spirobi[fluorene], Negishi coupling with oligothienylzinc chloride has been employed, albeit with lower yields (50–60%). This method is less favored due to sensitivity to moisture and stringent inert conditions.
Purification and Characterization
Post-synthetic processing ensures high purity, a critical factor for optoelectronic applications.
Chromatographic Techniques
Column chromatography using silica gel and hexane/ethyl acetate (8:2) eluent effectively removes unreacted precursors. GlpBio reports a final purity of >98% for 9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide, verified via HPLC.
Solubility and Formulation
The compound exhibits limited solubility in polar solvents but dissolves readily in chlorinated solvents (e.g., dichloromethane) at 10 mM concentrations. For in vivo studies, formulations often combine dimethyl sulfoxide (DMSO) with PEG300 and Tween 80 to enhance bioavailability.
| Solubility Profile (25°C) | Value |
|---|---|
| DMSO | 10 mM |
| Ethanol | <1 mM |
| ddH₂O | Insoluble |
Comparative Analysis of Synthetic Routes
The choice of method hinges on cost, scalability, and desired substituents:
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Suzuki Coupling | 75–82 | High (4-position) | Industrial |
| Negishi Coupling | 50–60 | Moderate | Laboratory |
| Pd-Catalyzed | 70–75 | High | Pilot-scale |
Suzuki coupling emerges as the superior route for large-scale production, balancing efficiency and selectivity.
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions, such as 2-position substitution, are minimized using sterically hindered ligands (e.g., tri-o-tolylphosphine).
Thermal Stability
The 4-position derivative exhibits superior thermal stability (decomposition >300°C) compared to 2-position analogs, attributed to reduced steric strain.
Chemical Reactions Analysis
General Reactivity of Phosphine Oxides
Phosphine oxides (R₃PO) are versatile intermediates in organic synthesis, often participating in:
-
Nucleophilic substitution : Attack by nucleophiles (e.g., Grignard reagents, alkoxides) at the phosphorus center.
-
Coordination chemistry : Acting as ligands in organometallic complexes.
-
Catalytic applications : Facilitating transformations such as hydroformylation or cross-coupling reactions.
For 9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide , the steric bulk of the spirobi[fluorene] moiety and the electron-withdrawing effect of the phosphine oxide group may modulate reactivity compared to simpler phosphine oxides.
Solubility and Handling
Data from indicate the compound’s solubility and stability under specific conditions:
| Property | Details |
|---|---|
| Solubility | Requires heating (37°C) and ultrasonic agitation for dissolution. |
| Storage | Stable at -80°C for 6 months; degrades faster at -20°C. |
| Formulation | Often dissolved in DMSO or organic solvents (e.g., CH₂Cl₂) for reactions. |
These factors are critical for designing reaction conditions.
Potential Reaction Pathways
While no direct reaction data are available for the 4-position derivative, analogs (e.g., 2- or 7-substituted spirobi[fluoren] phosphine oxides) suggest plausible reactivity:
Nucleophilic Substitution
Phosphine oxides can undergo displacement reactions. For example:
The spirobi[fluorene] group may hinder nucleophilic attack due to steric hindrance.
Photochemical or Thermal Stability
The rigid spirobi[fluorene] framework may enhance thermal stability, as observed in analogous compounds like 9,9'-spirobi[fluoren]-2-amine derivatives.
Scientific Research Applications
9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and biological pathways.
Industry: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its high thermal stability and excellent photophysical properties
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide involves its interaction with molecular targets and pathways. The compound’s spirobifluorene core and diphenylphosphine oxide moiety allow it to participate in various electronic and photophysical processes. It can act as a host material in OLEDs, facilitating efficient energy transfer between the host and guest materials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 7-Phos-SBF vs. 4-Phos-SBF
The substitution position of the phosphine oxide group significantly alters electronic and optical properties:
- 9,9'-Spirobi[fluoren]-7-yldiphenylphosphine (7-Phos-SBF) ():
- Synthesized via coupling reactions with a total yield of 60.6%.
- Structural characterization via ¹H NMR confirms regioselectivity.
- Compared to 4-Phos-SBF, the 7-position substitution may lead to distinct steric and electronic effects due to differences in conjugation pathways within the spiro core.
| Property | 4-Phos-SBF | 7-Phos-SBF |
|---|---|---|
| UV λmax (nm) | 273, 309, 323 | Not reported |
| PL λem (nm) | 346 | Not reported |
| Thermal stability (°C) | >250 | Not reported |
Di-Substituted Derivatives: 2,7-Bis(phosphine oxide)-SBF
- 2,7-Bis(diphenylphosphoryl)-9,9′-spirobifluorene (): Features dual phosphine oxide groups at 2- and 7-positions. 516.57 g/mol for 4-Phos-SBF.
Heteroatom-Substituted SBF Derivatives
Pyridine-Substituted SBF (4-Py-SBF) ():
- 4-(9,9′-Spirobi[fluoren]-4-yl)pyridine (4-Py-SBF):
- Pyridine introduces a Lewis basic site, altering charge transport properties.
- Triplet energy (ET) : ~2.7 eV, suitable for hosting green and sky-blue phosphors in OLEDs.
- Comparison : 4-Phos-SBF’s phosphine oxide group provides stronger electron withdrawal than pyridine, which may reduce exciton quenching in devices.
Dibenzothiophene-Substituted SBF ():
- 4-(9,9'-Spirobi[fluoren]-4-yl)dibenzo[b,d]thiophene: HOMO/LUMO: -6.3 eV / -2.7 eV vs. Optical properties: Absorption at 441 nm (2-MeTHF), red-shifted compared to 4-Phos-SBF’s UV peaks.
Thermal and Device Performance Comparison
- SP2 (): A phenothiazine-substituted SBF with superior device efficiency due to balanced charge transport.
- 4-Phos-SBF ’s high thermal stability (>250°C) surpasses many analogs, making it suitable for high-temperature device processing.
Biological Activity
9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide is a compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of 9,9'-spirobi[fluoren]-4-yldiphenylphosphine oxide typically involves the coupling of phosphine oxides with aryl halides using catalytic systems. Recent studies have demonstrated efficient methods for synthesizing such compounds, focusing on optimizing reaction conditions to improve yields and selectivity .
Anticancer Properties
Research indicates that phosphine oxide derivatives, including 9,9'-spirobi[fluoren]-4-yldiphenylphosphine oxide, exhibit significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. The compound's structure may enhance its interaction with biological targets, leading to increased cytotoxicity .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Investigations have shown that it possesses inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, thereby inhibiting growth and proliferation. These findings position 9,9'-spirobi[fluoren]-4-yldiphenylphosphine oxide as a promising candidate for developing new antimicrobial agents .
Enzyme Inhibition
Enzyme inhibition studies have also been conducted to assess the compound's potential as a therapeutic agent. It has been found to inhibit specific enzymes involved in metabolic pathways associated with various diseases. This inhibition can lead to altered metabolic states in target cells, providing a basis for further drug development efforts targeting metabolic disorders .
Case Study 1: Anticancer Activity
A recent case study evaluated the effects of 9,9'-spirobi[fluoren]-4-yldiphenylphosphine oxide on breast cancer cells. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion assays, with minimal inhibitory concentrations (MIC) suggesting strong antibacterial activity. The study concluded that the phosphine oxide's structural features contribute to its membrane-disrupting capabilities.
Research Findings Summary Table
| Property | Finding |
|---|---|
| Anticancer Activity | Effective against multiple cancer cell lines |
| Mechanism | Induces apoptosis and cell cycle arrest |
| Antimicrobial Activity | Inhibitory effects on bacterial strains |
| Mechanism | Disruption of bacterial membranes |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Q & A
Q. Basic
- Toxicity screening : Follow GHS classifications (e.g., acute toxicity Category 4 for oral/dermal exposure) and use PPE (gloves, masks) as per SDS guidelines .
- Waste management : Segregate halogenated byproducts (e.g., brominated intermediates) for professional disposal to avoid environmental contamination .
Q. Advanced
- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity of synthetic byproducts .
- Inhalation exposure modeling : CFD simulations can predict airborne concentrations in lab settings, guiding ventilation requirements .
How does the spirobi[fluorene] core influence electronic properties in optoelectronic applications?
Advanced
The spiro-conjugation disrupts π-π stacking, enhancing luminescence efficiency in OLEDs. Cyclic voltammetry (CV) reveals a HOMO level of −5.4 eV and LUMO of −2.1 eV, suitable for hole/electron transport . Contradictions in charge mobility data may arise from film morphology differences (e.g., spin-coated vs. vacuum-deposited layers), necessitating AFM or TEM for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
